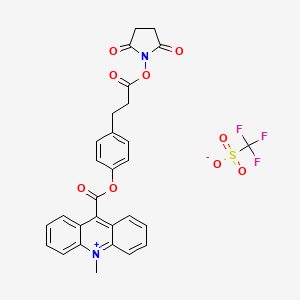
Acridinium C2 NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridinium C2 NHS Ester is a chemical compound extensively used in bioanalytical chemistry for its luminescent properties . It can be used to label proteins and nucleic acids, and the covalently bound acridinium NHS ester will produce chemiluminescence in the presence of hydrogen peroxide .
Synthesis Analysis
A new synthetic strategy for the manipulation of the N-sulfopropyl group in acridinium esters has been described, which facilitates the attachment of a structurally simple sulfobetaine zwitterion to the acridinium nitrogen .Molecular Structure Analysis
The molecular formula of this compound is C29H23F3N2O9S . The average mass is 632.561 Da and the monoisotopic mass is 632.107605 Da .Chemical Reactions Analysis
Acridinium esters can be triggered with emission of chemiluminescence by reductive triggering, e.g., by zinc metal or reduced forms of ferric and cupric salts . Organic reducing compounds like dithiothreitol, tricarboxyethylphosphine, or glutathione could be used in combination with organic oxidants like quinones or inorganic ferric or cupric salts .Physical and Chemical Properties Analysis
This compound is a yellow solid . It is soluble in organic solvents such as ethanol and dimethyl formamide .Aplicaciones Científicas De Investigación
Chemiluminescence in Immunoassays : Acridinium esters are commonly used as chemiluminescence labels in immunoassays due to their high sensitivity and specificity. They have been utilized to develop various assays, including two-site immunochemiluminometric assays for human alpha 1-fetoprotein, demonstrating their utility in clinical diagnostics (Weeks et al., 1983).
Environmental Analysis : Acridinium esters have been applied in the detection of H2O2 in natural waters using chemiluminescence, highlighting their significance in environmental chemistry. This application demonstrates their potential in atmospheric chemistry and the analysis of natural water bodies (King et al., 2007).
DNA Sensing : In the field of bioanalytical chemistry, acridinium esters are used in DNA sensors. For instance, they have been employed in an electrochemiluminescence-based DNA sensor, which shows potential for clinical analysis due to its specificity and sensitivity in detecting target DNA sequences (He et al., 2011).
Staining Applications : Acridinium esters are used in staining applications for various biological entities such as nucleic acids, proteins, and viruses. Their strong chemiluminescence makes them valuable for clinical applications (Ježek et al., 2017).
Chemiluminescent Reductive Triggering : A novel application of acridinium esters involves their triggering using reductive methods, providing alternative means for generating chemiluminescence. This has implications for the development of new detection methods in various fields (Zomer et al., 2011).
Enhanced Immunoassay Sensitivity : Research has focused on enhancing immunoassay sensitivity using chemiluminescent acridinium esters with increased light output, which is crucial for improving the performance of automated immunochemistry analyzers (Natrajan et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of Acridinium C2 NHS Ester are proteins and nucleic acids . The compound is amine-reactive and will bind to any primary amino group on proteins/peptides .
Mode of Action
This compound interacts with its targets (proteins and nucleic acids) through a covalent bond . The compound has a quaternary nitrogen, which promotes a rapid chemiluminescent reaction with hydrogen peroxide . The acridine unit gives rise to the excited state N-methylacridone luminescent emitter . An aryloxy-leaving group is expelled during the reaction with hydrogen peroxide to give rise to a key intermediate in the chemiluminescent reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the chemiluminescent reaction with hydrogen peroxide . The compound generates chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its interaction with hydrogen peroxide. The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of hydrogen peroxide in the environment.
Result of Action
The result of this compound’s action is the generation of chemiluminescence. The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be used as a sensitive detection method in immunoassays and other biological detections .
Action Environment
The action of this compound is influenced by environmental factors such as the presence and concentration of hydrogen peroxide . The compound’s efficacy and stability may also be affected by the pH of the environment, as the chemiluminescent reaction is triggered by exposure to an alkaline hydrogen peroxide solution .
Análisis Bioquímico
Biochemical Properties
The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This property makes it a valuable tool in immunoassays and other biological detections .
Cellular Effects
The primary cellular effect of Acridinium C2 NHS Ester is the generation of chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be detected and measured, providing a sensitive method for tracking the labeled biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction with hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light . This light emission is the result of a chemical reaction that forms a highly strained dioxetan structure, which breaks down with the generation of an excited state acridone .
Temporal Effects in Laboratory Settings
The effects of this compound can be observed over time in laboratory settings. The chemiluminescence generated by the compound can be detected and measured, providing a temporal record of the labeled biomolecules
Metabolic Pathways
Its primary reaction involves hydrogen peroxide, suggesting that it may interact with metabolic pathways involving this molecule .
Propiedades
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDRKKHKYOEOLR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
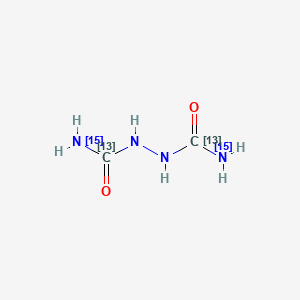
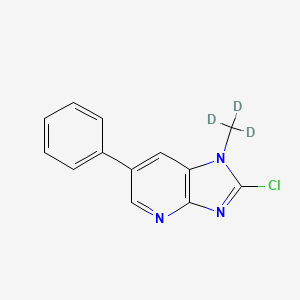

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
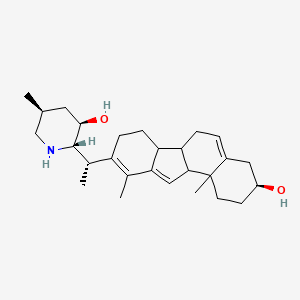
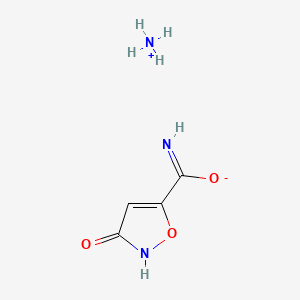
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B561947.png)

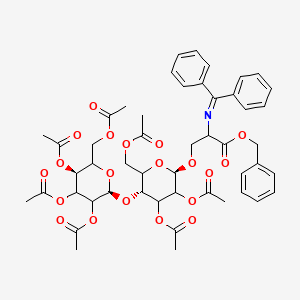

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

